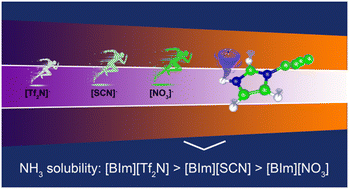Theoretical insights into NH3 absorption mechanisms with imidazolium-based protic ionic liquids†
Industrial Chemistry & Materials Pub Date: 2023-01-06 DOI: 10.1039/D2IM00041E
Abstract
Ionic liquids (ILs) provide a promising way for efficient absorption and separation of ammonia (NH3) due to their extremely low vapor pressures and adjustable structures. However, the understanding of absorption mechanisms especially in terms of theoretical insights is still not very clear, which is crucial for designing targeted ILs. In this work, a universal method that integrates density functional theory and molecular dynamic simulations was proposed to study the mechanisms of NH3 absorption by protic ionic liquids (PILs). The results showed that the NH3 absorption performance of the imidazolium-based PILs ([BIm][X], X= Tf2N, SCN and NO3) is determined by not only the hydrogen bonding between the N atom in NH3 and the protic site (H–N3) on the cation but also the cation–anion interaction. With the increase in NH3 absorption capacity, the hydrogen bonding between [BIm][Tf2N] and NH3 changed from orbital dominated to electrostatic dominated, so 3.0 mol NH3 per mol IL at 313.15 K and 0.10 MPa was further proved as a threshold for NH3 capacity of [BIm][Tf2N] by the Gibbs free energy results, which agrees well with the experimental results. Furthermore, the anions of [BIm][X] could also compete with NH3 for interaction with H-N3 of the cation, which weakens the interaction between the cation and NH3 and then decreases the NH3 absorption ability of PILs. This study provides further understanding on NH3 absorption mechanisms with ILs, which will guide the design of novel functionalized ILs for NH3 separation and recovery.
Keywords: Protic ionic liquids; NH3 absorption; Interaction mechanisms; Simulation calculations.


Recommended Literature
- [1] A metabolomics approach for predicting the response to neoadjuvant chemotherapy in cervical cancer patients
- [2] Biocatalytic approaches towards the stereoselective synthesis of vicinal amino alcohols
- [3] Achieving high-performance planar perovskite solar cell with Nb-doped TiO2 compact layer by enhanced electron injection and efficient charge extraction†
- [4] Synthesis and non-linear optical characterization of novel borinate derivatives of cinnamaldehyde†
- [5] Nano- and microfabrication for overcoming drug delivery challenges
- [6] Back cover
- [7] Low-temperature water–gas shift reaction over gold deposited on TiO2
- [8] Hematopoietic stem and progenitor cells in adhesive microcavities†
- [9] Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from arylmethyl azides via a domino process†
- [10] Back matter
Journal Name:Industrial Chemistry & Materials
Research Products
-
CAS no.: 109882-76-0
-
CAS no.: 119670-11-0
-
CAS no.: 112076-61-6









